2-[(Dimethylamino)methyl]cyclopentan-1-ol
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Overview
Description
2-[(Dimethylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclopentanol derivative where a dimethylamino group is attached to the methyl group at the second position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with dimethylamine in the presence of formaldehyde. This reaction proceeds through a Mannich reaction, where the cyclopentanone acts as the carbonyl compound, formaldehyde as the aldehyde, and dimethylamine as the amine. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Various amines and alcohols.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
2-[(Dimethylamino)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)cyclopentan-1-ol
- 2-(Dimethylaminomethyl)cyclohexan-1-ol
- 2-(Dimethylamino)methylcyclopentanone
Uniqueness
2-[(Dimethylamino)methyl]cyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
82138-02-1 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)6-7-4-3-5-8(7)10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
VORGTYWLJRTHQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC1O |
Origin of Product |
United States |
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